1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea
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Overview
Description
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea is a synthetic organic compound that features a dihydrobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea typically involves multiple steps:
Formation of the 2,3-dihydrobenzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or similar reagents under controlled conditions to ensure selective hydroxylation.
Urea formation: The final step involves the reaction of the intermediate with isopropyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The urea moiety can be reduced under specific conditions to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Biological Studies: Investigating its effects on cellular processes and its potential as a modulator of specific biological pathways.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The dihydrobenzofuran ring system may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: The parent compound, which serves as a core structure for many derivatives.
Ramelteon: A sedative-hypnotic drug with a similar dihydrobenzofuran ring system.
Tasimelteon: Another drug with a dihydrobenzofuran core, used for treating sleep disorders.
Uniqueness
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea is unique due to the presence of the hydroxyethyl and isopropylurea groups, which may confer distinct biological activities compared to other dihydrobenzofuran derivatives. Its specific substitution pattern allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)16-14(18)15-8-12(17)10-3-4-13-11(7-10)5-6-19-13/h3-4,7,9,12,17H,5-6,8H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKXEAZMYPDMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC2=C(C=C1)OCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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